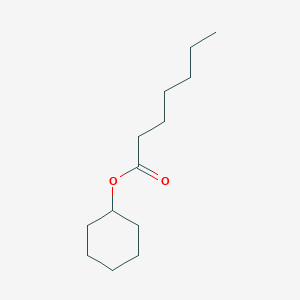

Cyclohexyl heptanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5454-26-2 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

cyclohexyl heptanoate |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-8-11-13(14)15-12-9-6-5-7-10-12/h12H,2-11H2,1H3 |

InChI Key |

WRFAGNPJDOSOAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OC1CCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of cyclohexyl heptanoate

An In-depth Technical Guide on the Physicochemical Properties of Cyclohexyl Heptanoate

Introduction

This compound (CAS No. 5454-26-2) is an ester formed from the condensation of heptanoic acid and cyclohexanol.[1] It belongs to the class of cycloalkyl esters, which are of interest in various fields, including flavor and fragrance, lubricants, and as specialty solvents. A thorough understanding of its physicochemical properties is essential for its application in research and development, particularly within the pharmaceutical and chemical industries. This document provides a comprehensive overview of the known , details the experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Physicochemical Properties

The key are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₄O₂ | [2][3] |

| Molecular Weight | 212.33 g/mol | [2][3] |

| Appearance | Colorless liquid (estimated) | |

| Boiling Point | Not experimentally determined | |

| Melting Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Refractive Index | Not experimentally determined | |

| Solubility | Insoluble in water; soluble in organic solvents | [4][5][6] |

| LogP (XLogP3-AA) | 4.4 | [3] |

Experimental Methodologies

The determination of the involves its synthesis followed by purification and characterization using standard analytical techniques.

Synthesis: Fischer Esterification

This compound can be synthesized via the Fischer esterification of heptanoic acid with cyclohexanol, typically using an acid catalyst such as sulfuric acid.[1] The reaction involves heating the reactants, often with the removal of water to drive the equilibrium towards the formation of the ester.[7]

Protocol:

-

Combine equimolar amounts of heptanoic acid and cyclohexanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extract the crude ester with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude product is typically purified using silica gel column chromatography to remove unreacted starting materials and byproducts.[1]

Protocol:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and analyze them by TLC to identify those containing the pure ester.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Characterization and Property Determination

-

Identity and Purity: The identity and purity of the synthesized ester can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[2] The retention time in GC provides information on purity, while the mass spectrum confirms the molecular weight and fragmentation pattern characteristic of this compound.

-

Density: The density can be determined at a specific temperature (e.g., 15°C) using a hydrometer, following a standardized method such as ISO 3675:1998.[8]

-

Refractive Index: The refractive index is measured using a refractometer, typically at 20°C, by placing a drop of the sample on the prism of the instrument.

-

Boiling Point: The boiling point is determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

-

Solubility: The solubility is assessed by adding a small amount of this compound to various solvents (e.g., water, ethanol, acetone, hexane) and observing its miscibility. Esters of this size are generally insoluble in water but soluble in non-polar organic solvents.[4][5][6]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and physicochemical characterization of this compound.

References

- 1. Cyclopentyl heptanoate (5454-23-9) for sale [vulcanchem.com]

- 2. This compound [webbook.nist.gov]

- 3. scent.vn [scent.vn]

- 4. Physical Properties of Esters [saylordotorg.github.io]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. employees.oneonta.edu [employees.oneonta.edu]

- 8. mdpi.com [mdpi.com]

cyclohexyl heptanoate formula and molecular weight

This document provides core chemical data for cyclohexyl heptanoate, a compound relevant to researchers, scientists, and professionals in drug development and chemical analysis.

Chemical Properties

This compound is an ester characterized by its distinct chemical formula and molecular weight, which are fundamental parameters for its use in research and development.

| Property | Value |

| Chemical Formula | C13H24O2[1] |

| Molecular Weight | 212.3285 g/mol [1] |

The formula C13H24O2 indicates a composition of 13 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms.[1] The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the analysis of the compound's purity.[1]

Note on Advanced Technical Data:

The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the fundamental chemical properties of a single compound like this compound. Such in-depth documentation would be relevant for studies involving its biological activity, synthesis pathways, or metabolic fate, which are beyond the scope of this basic chemical data sheet.

References

Cyclohexyl Heptanoate in the Plant Kingdom: An Analysis of Current Evidence

A comprehensive review of available scientific literature reveals no direct evidence for the natural occurrence of cyclohexyl heptanoate in plant species. While the plant kingdom is a rich source of diverse secondary metabolites, including a wide array of esters and volatile organic compounds, searches of scientific databases and literature have not identified this compound as a naturally synthesized plant product.

This technical guide will address the absence of evidence for the natural occurrence of this compound in plants and provide an overview of related compounds that are found in the plant kingdom. This information is intended for researchers, scientists, and drug development professionals interested in plant-derived natural products.

Addressing the Core Question: Is this compound Found in Plants?

Based on extensive searches of scientific literature, there are no published reports detailing the isolation and identification of this compound from any plant source. While studies have documented the presence of various other esters, including some heptanoate esters and compounds containing a cyclohexyl ring, the specific combination of a cyclohexyl moiety esterified with heptanoic acid has not been reported as a natural plant constituent.

It is important to note that the absence of evidence does not definitively prove non-existence. It is possible that this compound is present in some plant species but has not yet been detected or reported due to its low concentration, transient nature, or limitations of analytical methods used in past studies. However, based on the current body of scientific knowledge, it is not considered a known plant-derived natural product.

The synthesis of this compound has been described in the context of creating perfumery and flavor compounds, but this is an artificial chemical process and not indicative of its natural origin[1].

Related Compounds of Interest in Plants

While this compound itself has not been found, plants do produce a variety of structurally related compounds that may be of interest to researchers. These can be broadly categorized into two groups: other heptanoate esters and compounds containing a cyclohexyl or similar cyclic moiety.

Various straight-chain and branched-chain heptanoate esters have been identified as volatile components in a number of plant species, contributing to their characteristic aromas. These are typically esters of heptanoic acid with smaller, linear or branched-chain alcohols. For example, ethyl heptanoate and methyl heptanoate are known constituents of the floral scents and fruit aromas of several plants.

Plants are known to synthesize a variety of compounds containing six-membered rings, including cyclohexane derivatives. For instance, some cyclohexyl compounds have been investigated for their ability to stimulate plant growth[2][3]. Additionally, the shikimic acid pathway, a central metabolic route in plants, leads to the biosynthesis of a wide range of aromatic compounds derived from a cyclic precursor.

Methodologies for the Study of Plant Volatiles and Esters

For researchers interested in investigating the potential presence of novel esters like this compound in plants, a combination of modern analytical techniques is essential. A general workflow for such an investigation is outlined below.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Cyclohexyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and chemical stability of cyclohexyl heptanoate. Due to the limited availability of direct experimental data for this specific ester, this document synthesizes information from analogous compounds, outlines robust experimental protocols for its characterization, and presents estimated data to guide further research and application.

Physicochemical Properties

This compound is an ester with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.3285 g/mol [1]. It is formed from the esterification of cyclohexanol and heptanoic acid. While specific experimental data is sparse, its properties can be estimated based on similar esters such as hexyl heptanoate and other cyclohexyl esters.

Table 1: Estimated Physicochemical and Thermodynamic Properties of this compound

| Property | Estimated Value | Notes and References |

| Molecular Formula | C₁₃H₂₄O₂ | [1] |

| Molecular Weight | 212.3285 g/mol | [1] |

| Boiling Point | ~250-270 °C | Estimated based on trends for similar esters. |

| Density | ~0.92-0.95 g/cm³ at 20°C | Estimated from related cyclohexyl esters[2]. |

| Enthalpy of Vaporization (ΔHvap) | 50-60 kJ/mol | Estimated based on data for other esters determined by gas chromatography-calorimetry[3][4]. |

| Standard Enthalpy of Formation (ΔHf°) | -650 to -750 kJ/mol (liquid) | Estimation based on group contribution methods. Experimental determination would require combustion calorimetry[5]. |

| Liquid Heat Capacity (Cp) | ~350-400 J/(mol·K) | Estimated from data on analogous cyclohexyl esters[6]. |

Thermodynamic Stability

The thermodynamic stability of this compound is a critical parameter for its storage, handling, and application, particularly in drug development where degradation can impact efficacy and safety. The primary degradation pathways for esters are hydrolysis and oxidation.

Hydrolysis: Esters are susceptible to hydrolysis, which is the cleavage of the ester bond by water to form the constituent carboxylic acid and alcohol. This reaction can be catalyzed by both acids and bases. The cyclohexane ring is a stable moiety, and its presence is unlikely to significantly alter the fundamental mechanism of ester hydrolysis[2]. The rate of hydrolysis is dependent on temperature, pH, and the presence of catalysts.

Oxidation: While the ester group itself is not highly susceptible to oxidation, the cyclohexyl and heptyl hydrocarbon chains can be oxidized, especially at elevated temperatures and in the presence of oxygen and catalysts. The stability towards oxidation can be assessed using techniques like Differential Scanning Calorimetry (DSC) to determine the Oxidation Onset Temperature (OOT)[7].

Experimental Protocols

To obtain precise and accurate thermodynamic and stability data for this compound, the following experimental protocols are recommended.

3.1. Determination of Enthalpy of Vaporization by Gas Chromatography-Calorimetry (GC-Calorimetry)

This method combines gas chromatography and solution calorimetry to determine the enthalpy of vaporization (ΔHvap)[3][4].

-

Principle: The enthalpy of vaporization is determined from the heat of solution of the ester in a non-volatile stationary phase and the temperature dependence of its gas chromatographic retention time.

-

Instrumentation:

-

Gas Chromatograph (GC) with a capillary column.

-

Solution Calorimeter.

-

-

Procedure:

-

The sample of this compound should be of high purity (≥99%), verified by GC[8].

-

The heat of solution of liquid this compound in a suitable stationary phase (e.g., a silicone fluid) is measured at a constant temperature (e.g., 25°C) using a solution calorimeter.

-

The gas chromatographic retention times of this compound are determined at several temperatures over a defined range on a column coated with the same stationary phase.

-

The enthalpy of transfer from the vapor state to the solution (enthalpy of solvation) is calculated from the slope of the plot of the natural logarithm of the retention time versus the reciprocal of the absolute temperature.

-

The enthalpy of vaporization is then calculated by combining the heat of solution and the enthalpy of solvation.

-

3.2. Determination of Thermal Stability and Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining thermal properties such as melting point, glass transition temperature, and for assessing thermal and oxidative stability[7][9][10][11].

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Instrumentation:

-

Differential Scanning Calorimeter.

-

-

Procedure for Thermal Stability:

-

A small, accurately weighed sample of this compound is placed in a DSC pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for thermal stability, oxygen for oxidative stability).

-

The heat flow is recorded as a function of temperature.

-

Endothermic or exothermic events are indicative of phase transitions (e.g., melting) or decomposition. The onset temperature of decomposition provides an indication of the thermal stability.

-

For oxidative stability, the Oxidation Onset Temperature (OOT) is determined as the temperature at which a sharp exothermic peak occurs in an oxygen atmosphere[7].

-

3.3. Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that can be determined from the enthalpy of combustion[5].

-

Principle: The heat released during the complete combustion of a known amount of the substance in a bomb calorimeter is measured.

-

Instrumentation:

-

Bomb Calorimeter.

-

-

Procedure:

-

A precisely weighed sample of this compound is placed in the bomb calorimeter.

-

The bomb is filled with high-pressure oxygen.

-

The sample is ignited, and the temperature change of the surrounding water bath is measured.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then calculated using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the thermodynamic properties and stability of this compound.

Caption: Workflow for Thermodynamic and Stability Characterization.

References

- 1. This compound [webbook.nist.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM [mdpi.com]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. skztester.com [skztester.com]

- 11. tainstruments.com [tainstruments.com]

A Historical and Technical Guide to Cyclohexyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical and scientific overview of cyclohexyl heptanoate. Given the limited direct historical literature on this specific ester, this guide synthesizes information from available data, alongside a review of structurally analogous compounds, to offer a thorough understanding of its synthesis, properties, and potential applications.

Introduction

This compound (CAS No. 5454-26-2) is an ester formed from the condensation of cyclohexanol and heptanoic acid.[1][2] While not as extensively documented as other common esters, it holds potential interest in various chemical and pharmaceutical fields due to its characteristic fruity and sweet aroma and its structural relation to other biologically active esters.[1] This guide will delve into the known properties of this compound, explore common synthetic routes for cyclohexyl esters, and provide detailed experimental protocols based on established chemical principles.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. However, its basic properties have been identified. For a comparative understanding, the properties of analogous esters, such as hexyl heptanoate and cyclohexyl hexanoate, are also presented.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5454-26-2 | [1] |

| Molecular Formula | C13H24O2 | [1][2] |

| Molecular Weight | 212.33 g/mol | [1][2] |

| Odor Profile | Fruity, Sweet, Green | [1] |

Table 2: Comparative Physicochemical Properties of Analogous Esters

| Property | Hexyl Heptanoate | Cyclohexyl Hexanoate |

| CAS Number | 1119-06-8 | 6243-10-3 |

| Molecular Formula | C13H26O2 | C12H22O2 |

| Molecular Weight | 214.34 g/mol | 198.30 g/mol |

| Specific Gravity | 0.860 - 0.865 @ 20°C | Not Available |

| Refractive Index | 1.426 - 1.430 @ 20°C | 1.4465 @ 17°C[3] |

| Flash Point | 109.44 °C | 95.56 °C[3] |

| Odor Profile | Fruity, Green | Fruity, Waxy |

Synthesis of Cyclohexyl Esters: A Historical Perspective

The primary method for synthesizing esters like this compound is through the esterification of a carboxylic acid with an alcohol. The most historically significant and widely used method is the Fischer-Speier esterification, first described in 1895.[4] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[4][5][6]

More contemporary approaches have focused on improving the efficiency and environmental friendliness of this process. The use of solid acid catalysts, such as ion-exchange resins, has been explored to create a more "atom economical" process for the synthesis of cyclohexyl esters.[7][8] These methods often involve the direct addition of a carboxylic acid to cyclohexene, which avoids the formation of water as a byproduct.[7]

General Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed.[4][9][10]

References

- 1. scent.vn [scent.vn]

- 2. This compound [webbook.nist.gov]

- 3. cyclohexyl hexanoate, 6243-10-3 [thegoodscentscompany.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 7. Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: an example of 100% atom economy - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

IUPAC name and CAS number for cyclohexyl heptanoate

This technical guide provides a comprehensive overview of cyclohexyl heptanoate, including its chemical identity, physicochemical properties, synthesis, and analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms: Heptanoic acid, cyclohexyl ester

Chemical Formula: C13H24O2[1]

Molecular Weight: 212.3285 g/mol [1]

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes its known and estimated properties. Properties for similar cycloalkyl alkanoates are included for comparison, highlighting expected trends.[2][3]

| Property | Value (this compound) | Notes |

| Molecular Formula | C13H24O2 | [1] |

| Molecular Weight | 212.3285 g/mol | [1] |

| Appearance | Colorless liquid | Estimated, typical for similar esters. |

| Boiling Point | Higher than linear alkanoates of similar molecular weight due to the cyclic moiety. | Cycloalkanes have higher boiling points than their acyclic counterparts.[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | Esters can act as hydrogen bond acceptors with water, but solubility decreases with increasing hydrocarbon chain length.[2] |

| Density | Expected to be slightly less than 1 g/mL. | Cycloalkanes generally have higher densities than their corresponding linear alkanes.[3] |

Synthesis Protocol: Fischer Esterification

A standard method for the synthesis of this compound is the Fischer esterification of heptanoic acid with cyclohexanol, using a strong acid catalyst.

Reaction:

Heptanoic Acid + Cyclohexanol ⇌ this compound + Water

Materials:

-

Heptanoic acid

-

Cyclohexanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of heptanoic acid and cyclohexanol in toluene.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total molar amount of reactants).

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

References

An In-depth Technical Guide on the Discovery and Initial Isolation of Cyclohexyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cyclohexyl heptanoate (C₁₃H₂₄O₂) is an ester known for its characteristic fruity aroma, which has led to its use in the fragrance and flavor industries. Its synthesis can be achieved through several methods, with Fischer-Speier esterification being one of the most fundamental and classic approaches. This method involves the acid-catalyzed reaction between a carboxylic acid (heptanoic acid) and an alcohol (cyclohexanol). This guide reconstructs a probable "initial discovery" scenario for this compound, focusing on this foundational synthetic route and the subsequent purification and characterization techniques that would have been employed.

Plausible Synthesis Pathway: Fischer-Speier Esterification

The synthesis of this compound can be efficiently achieved by the Fischer-Speier esterification of cyclohexanol with heptanoic acid in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is a reversible condensation reaction, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, and the water produced is removed.

Reaction:

Heptanoic Acid + Cyclohexanol ⇌ this compound + Water

Diagram of the Synthesis Pathway:

Caption: Fischer-Speier esterification of this compound.

Experimental Protocols

This section details the probable experimental procedures for the synthesis and initial isolation of this compound.

Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanol (1.2 equivalents) and heptanoic acid (1.0 equivalent).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (approximately 2-3% of the total reactant mass) to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

Isolation and Purification of this compound

-

Transfer to Separatory Funnel: Transfer the cooled reaction mixture to a separatory funnel.

-

Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess sulfuric acid and any unreacted heptanoic acid. Carbon dioxide gas will evolve, so add the bicarbonate solution slowly and vent the funnel frequently.

-

Extraction: Add diethyl ether to the separatory funnel and shake vigorously to extract the this compound into the organic layer. Allow the layers to separate.

-

Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.

-

Filtration: Filter the mixture to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether from the filtrate using a rotary evaporator.

-

Distillation: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure ester.

Experimental Workflow Diagram:

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Physical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n_D) |

| Cyclohexanol | C₆H₁₂O | 100.16 | 161.1 | 0.962 | 1.464 |

| Heptanoic Acid | C₇H₁₄O₂ | 130.18 | 223 | 0.918 | 1.422 |

| This compound | C₁₃H₂₄O₂ | 212.33[2] | ~244-246 | ~0.90-0.92 | ~1.44-1.45 |

Table 2: Reaction Parameters

| Parameter | Value |

| Reactant Molar Ratio (Cyclohexanol:Heptanoic Acid) | 1.2 : 1.0 |

| Catalyst | Concentrated H₂SO₄ |

| Reaction Temperature | Reflux Temperature (~140-160 °C) |

| Reaction Time | 2 - 4 hours |

| Expected Yield | 75-85%[3][4] |

Characterization Data

The isolated this compound would be characterized using spectroscopic methods to confirm its structure and purity.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~4.7 ppm (m, 1H, -O-CH-), δ ~2.2 ppm (t, 2H, -CH₂-C=O), δ ~1.6-1.2 ppm (m, 18H, cyclohexyl and heptanoyl CH₂), δ ~0.9 ppm (t, 3H, -CH₃) |

| ¹³C NMR | δ ~173 ppm (C=O), δ ~72 ppm (-O-CH-), δ ~34 ppm (-CH₂-C=O), δ ~31, 29, 25, 23, 22 ppm (cyclohexyl and heptanoyl CH₂), δ ~14 ppm (-CH₃)[5][6][7] |

| IR (Infrared) Spectroscopy | ~2930, 2860 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O ester stretch), ~1170 cm⁻¹ (C-O stretch) |

Conclusion

This technical guide has outlined a plausible and detailed methodology for the initial synthesis, isolation, and characterization of this compound based on the well-established Fischer-Speier esterification. The provided experimental protocols, quantitative data tables, and illustrative diagrams offer a comprehensive resource for chemists and researchers. While the exact historical details of its discovery remain elusive, the procedures described herein represent a robust and historically relevant approach to the synthesis of this and similar ester compounds.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. odinity.com [odinity.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

Methodological & Application

Application Notes and Protocols: Cyclohexyl Heptanoate in Fragrance and Perfumery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of cyclohexyl heptanoate as a fragrance ingredient. Due to the limited publicly available data on this compound, this document leverages information on structurally similar fruity esters to infer its olfactory profile and performance characteristics. Detailed experimental protocols are provided to enable researchers to thoroughly evaluate its potential in various fragrance applications.

Introduction to this compound

This compound (C13H24O2) is an ester that, based on its chemical structure, is anticipated to possess a fruity aroma.[1] Esters are a well-known class of organic compounds that are fundamental to the creation of fruity and floral scents in the fragrance industry. The "heptanoate" portion suggests a fruity character, likely with nuances of pear, pineapple, or other sweet fruits, while the "cyclohexyl" moiety can contribute a waxy, slightly woody, or even a subtle minty undertone, adding complexity and tenacity to the overall scent profile.

Inferred Olfactory Profile: Fruity (pineapple, pear, apple), sweet, with potential waxy and green nuances.

Quantitative Data Summary

| Property | Hexyl Heptanoate | Cyclohexyl Hexanoate | Allyl Cyclohexyl Propionate | Cyclohexyl Acetate |

| Molecular Formula | C13H26O | C12H22O2 | C12H20O2 | C8H14O2 |

| Molecular Weight ( g/mol ) | 214.34 | 198.29 | 196.29 | 142.20 |

| Appearance | Colorless clear liquid (est.) | Colorless to pale yellow clear liquid (est.) | Colorless to pale yellow oily liquid | Not specified |

| Odor Profile | Fruity | Fruity, pineapple | Fruity (Pineapple, apple, pear), green, slightly waxy, woody | Strongly fruity, banana-like |

| Usage Level in Fragrance Concentrate | Up to 6.0% | Up to 6.0% | Not specified | Not specified |

| Flash Point (°C) | 109.44 | 95.56 | Not specified | 57.78 |

Data compiled from various sources.[2][3][4][5]

Experimental Protocols

To fully characterize the potential of this compound in fragrance applications, a series of standardized evaluations are necessary.

Sensory Evaluation of Fragrance Ingredients

The human nose remains the most crucial tool for evaluating fragrance materials.[6] Sensory evaluation allows for the detailed characterization of the odor profile and its evolution over time.

Objective: To define the olfactory characteristics of this compound, including its primary scent descriptors, intensity, and tenacity.

Methodology:

-

Panelist Selection: Recruit a panel of trained sensory analysts or, for consumer preference, a group of naive consumers representative of the target demographic.[7][8]

-

Sample Preparation:

-

Prepare dilutions of this compound in a suitable, odorless solvent (e.g., diethyl phthalate or ethanol) at various concentrations (e.g., 1%, 5%, and 10%).

-

Dip standard fragrance blotters into each solution for a consistent duration.

-

-

Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-neutral room to prevent cross-contamination of scents.[7]

-

Evaluation Procedure:

-

Present the scented blotters to the panelists in a randomized and blind manner.

-

Instruct panelists to evaluate the fragrance at different time intervals (top notes: immediately; middle notes: after 15-60 minutes; base notes: after several hours) to assess its volatility and character development.[9]

-

Panelists should record their perceptions using a standardized questionnaire with descriptive terms (e.g., fruity, floral, woody, etc.) and intensity scales (e.g., a 1-9 scale).[10][11]

-

-

Data Analysis: Analyze the collected data to create an olfactory profile of this compound.

Logical Relationship for Sensory Evaluation Workflow

Caption: Workflow for the sensory evaluation of a fragrance ingredient.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6][12] This allows for the identification of odor-active compounds within a fragrance mixture.[13]

Objective: To identify the specific volatile compounds contributing to the aroma of this compound and to detect any potential impurities with distinct odors.

Methodology:

-

Instrumentation: Utilize a gas chromatograph coupled with both a mass spectrometer (MS) and an olfactory detection port (ODP).[6][14]

-

Sample Introduction: Inject a diluted sample of this compound into the GC.

-

Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

-

Effluent Splitting: The column effluent is split, with a portion directed to the MS for chemical identification and the other to the ODP for sensory assessment.[12]

-

Olfactory Detection: A trained analyst sniffs the effluent from the ODP and records the perceived odor and its intensity at specific retention times.

-

Data Correlation: The data from the MS and the ODP are correlated to link specific chemical compounds to their perceived odors.

Experimental Workflow for GC-O Analysis

Caption: A diagram illustrating the workflow of Gas Chromatography-Olfactometry.

Fragrance Stability Testing

Stability testing is crucial to ensure that a fragrance maintains its intended character and is safe for the consumer throughout the product's shelf life.[15][16]

Objective: To evaluate the stability of this compound in various product bases and under different environmental conditions.

Methodology:

-

Base Selection: Incorporate this compound at a predetermined concentration into various product bases (e.g., ethanol for fine fragrance, lotion, soap).

-

Accelerated Stability Testing:

-

Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 50°C) for a period of several weeks to months to simulate long-term aging.[15]

-

Light Exposure: Expose samples to controlled UV and visible light to assess potential for photodegradation.[15][17]

-

Freeze-Thaw Cycling: Subject samples to repeated cycles of freezing and thawing to evaluate physical stability.[15]

-

-

Real-Time Stability Testing: Store samples under normal, controlled conditions for an extended period (e.g., 1-2 years).[15]

-

Evaluation: At specified time points, evaluate the samples for any changes in:

Signaling Pathway for Stability Testing Logic

Caption: Logical flow of a comprehensive fragrance stability testing protocol.

Potential Applications in Perfumery

Based on its inferred fruity profile, this compound could be a valuable component in a variety of fragrance compositions:

-

Fine Fragrances: To impart a bright, fruity top or middle note in floral-fruity, citrus, and gourmand perfumes.

-

Personal Care Products: In shampoos, body washes, and lotions to provide a fresh and appealing scent.

-

Household Products: In air fresheners, candles, and laundry detergents to create a clean and pleasant ambiance.

Conclusion

While direct data on this compound is limited, its chemical structure strongly suggests its potential as a novel fruity fragrance ingredient. The experimental protocols outlined in these application notes provide a robust framework for researchers and perfumers to fully characterize its olfactory properties, performance, and stability. Through systematic sensory and analytical evaluation, the unique contributions of this compound to the art and science of perfumery can be thoroughly explored.

References

- 1. This compound [webbook.nist.gov]

- 2. hexyl heptanoate, 1119-06-8 [thegoodscentscompany.com]

- 3. cyclohexyl hexanoate, 6243-10-3 [thegoodscentscompany.com]

- 4. Allyl Cyclohexyl Propionate (2705-87-5) - Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 5. cyclohexyl acetate, 622-45-7 [thegoodscentscompany.com]

- 6. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 7. sense-lab.co.uk [sense-lab.co.uk]

- 8. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 9. umbrex.com [umbrex.com]

- 10. parfums-de-grasse.com [parfums-de-grasse.com]

- 11. researchgate.net [researchgate.net]

- 12. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 14. alfachemic.com [alfachemic.com]

- 15. iltusa.com [iltusa.com]

- 16. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]

- 17. orchadia.org [orchadia.org]

Protocol for the High-Purity Synthesis of Cyclohexyl Heptanoate

Application Note

This document provides a detailed protocol for the synthesis of high-purity cyclohexyl heptanoate, an ester commonly used in the flavor, fragrance, and specialty chemicals industries. The primary synthesis route described is the Fischer-Speier esterification of cyclohexanol and heptanoic acid using a solid acid catalyst, which offers advantages in terms of ease of separation and catalyst reusability, contributing to a greener and more efficient process. An alternative method using a traditional acid catalyst is also presented for comparison. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound (C₁₃H₂₄O₂) is the ester formed from the condensation of cyclohexanol and heptanoic acid. Its synthesis is a classic example of Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5] To achieve high purity and yield, the equilibrium of this reaction must be shifted towards the product side. This is typically accomplished by using an excess of one reactant or by removing the water formed during the reaction.[3][4]

Traditional homogeneous acid catalysts like sulfuric acid (H₂SO₄) are effective but can lead to purification challenges and waste generation.[2] The use of solid acid catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15), provides a more environmentally friendly and efficient alternative.[6] These heterogeneous catalysts are easily separated from the reaction mixture by filtration, can be recycled, and often lead to higher product purity with fewer side reactions.[6]

This application note details a comprehensive protocol for the synthesis of this compound with a focus on achieving high purity (>99%). It includes a step-by-step experimental procedure, a comparison of different catalytic methods, and characterization data.

Data Presentation

Table 1: Comparison of Catalytic Methods for this compound Synthesis

| Parameter | Method A: Solid Acid Catalyst (Amberlyst-15) | Method B: Homogeneous Acid Catalyst (H₂SO₄) |

| Catalyst | Amberlyst-15 (sulfonic acid resin) | Concentrated Sulfuric Acid (H₂SO₄) |

| Catalyst Loading | 10 mol% (relative to carboxylic acid) | 5 mol% (relative to carboxylic acid) |

| Reactant Ratio (Cyclohexanol:Heptanoic Acid) | 1.2 : 1 | 1.2 : 1 |

| Solvent | Toluene | Toluene |

| Reaction Temperature | Reflux (~110 °C) | Reflux (~110 °C) |

| Reaction Time | 6 - 8 hours | 4 - 6 hours |

| Work-up Procedure | Filtration of catalyst, solvent removal | Aqueous work-up with neutralization |

| Purification | Vacuum Distillation | Vacuum Distillation |

| Typical Yield | 85 - 95% | 80 - 90% |

| Purity (GC-MS) | > 99% | 98 - 99% |

| Advantages | Easy catalyst removal and recycling, cleaner reaction | Faster reaction time, readily available catalyst |

| Disadvantages | Longer reaction time, higher initial catalyst cost | Catalyst neutralization required, potential for side reactions |

Experimental Protocols

Materials and Equipment

-

Heptanoic acid (≥98%)

-

Cyclohexanol (≥99%)

-

Amberlyst-15 (or similar sulfonic acid resin)

-

Concentrated sulfuric acid (98%)

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

-

Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS), NMR Spectrometer, FT-IR Spectrometer

Method A: Synthesis using Solid Acid Catalyst (Amberlyst-15)

1. Reaction Setup: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add heptanoic acid (e.g., 0.1 mol, 13.02 g) and cyclohexanol (e.g., 0.12 mol, 12.02 g). b. Add toluene (100 mL) to dissolve the reactants. c. Add Amberlyst-15 resin (10 mol% with respect to heptanoic acid, e.g., ~5 g). d. Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.

2. Reaction: a. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product. b. Continue refluxing for 6-8 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap. c. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

3. Work-up and Purification: a. Allow the reaction mixture to cool to room temperature. b. Remove the Amberlyst-15 catalyst by vacuum filtration and wash it with a small amount of toluene. The catalyst can be washed with methanol and dried for reuse. c. Concentrate the filtrate using a rotary evaporator to remove the toluene. d. The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure to obtain the high-purity product.

Method B: Synthesis using Homogeneous Acid Catalyst (H₂SO₄)

1. Reaction Setup: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add heptanoic acid (e.g., 0.1 mol, 13.02 g) and cyclohexanol (e.g., 0.12 mol, 12.02 g). b. Add toluene (100 mL) to dissolve the reactants. c. Carefully add concentrated sulfuric acid (5 mol% with respect to heptanoic acid, e.g., ~0.27 mL, 0.5 g) dropwise with stirring. d. Assemble a Dean-Stark apparatus and a reflux condenser as described in Method A.

2. Reaction: a. Heat the mixture to reflux and continue for 4-6 hours, monitoring the water collection and reaction progress as in Method A.

3. Work-up and Purification: a. After cooling, transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until no more gas evolves), and brine (1 x 50 mL). c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter the drying agent and remove the toluene using a rotary evaporator. e. Purify the crude product by vacuum distillation.

Characterization Data (Predicted)

-

Appearance: Colorless liquid.

-

Molecular Formula: C₁₃H₂₄O₂

-

Molecular Weight: 212.33 g/mol

-

Boiling Point: Approx. 260-265 °C at atmospheric pressure (lower under vacuum).

-

¹H NMR (CDCl₃, 400 MHz): δ 4.70-4.80 (m, 1H, -O-CH-), 2.25 (t, J=7.5 Hz, 2H, -CH₂-COO-), 1.10-1.90 (m, 18H, cyclohexyl and heptanoyl chain protons), 0.88 (t, J=7.0 Hz, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 173.5 (C=O), 72.5 (-O-CH-), 34.5, 31.5, 29.0, 25.5, 25.0, 23.5, 22.5 (cyclohexyl and heptanoyl chain carbons), 14.0 (-CH₃).

-

FT-IR (neat, cm⁻¹): 2930, 2855 (C-H stretching), 1735 (C=O ester stretching), 1170 (C-O stretching).

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the high-purity synthesis of this compound via Fischer-Speier esterification. The use of a solid acid catalyst is recommended for a more environmentally friendly process with a simpler work-up procedure, leading to excellent yields and purity. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized product. This protocol is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production.

References

- 1. cerritos.edu [cerritos.edu]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [en.khanacademy.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Evaluation of Cyclohexyl Heptanoate in Insect Pheromone Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective pest management strategies increasingly rely on semiochemicals, such as insect pheromones, to monitor and control insect populations in a targeted and environmentally benign manner. The efficacy of a pheromone-based product is critically dependent on its formulation, which dictates the release rate and stability of the active pheromone components. While many formulation components are well-documented, the precise role of novel or proprietary ingredients can be elusive. This document provides a detailed framework for evaluating the potential roles of a specific compound, cyclohexyl heptanoate, in insect pheromone formulations.

This compound is a C13H24O2 ester that, while not extensively documented in public literature as a primary pheromone component for many insect species, possesses chemical properties that could make it a valuable additive in pheromone formulations. Its potential roles could include serving as a solvent, a carrier, a release rate modifier, or a synergist that enhances the activity of the primary pheromone.

These application notes provide protocols to systematically investigate the function and impact of this compound on the performance of an insect pheromone blend.

Potential Roles of this compound in Pheromone Formulations

Based on its chemical structure and the common components of semiochemical formulations, this compound could serve several functions:

-

Solvent or Carrier: Due to its ester nature, it could be a suitable solvent for lipophilic pheromone components, aiding in the manufacturing and loading of the pheromone into a dispenser.

-

Release Rate Modifier (Keeper/Fixative): With a molecular weight of 212.34 g/mol , it is less volatile than many smaller pheromone molecules. It could act as a 'keeper' to slow down the release of more volatile active ingredients, thereby extending the field life of the lure.

-

Plasticizer: In polymer-based dispensers (e.g., plastic vials, septa), it could function as a plasticizer, affecting the polymer matrix's permeability and thus modulating the pheromone release rate.

-

Synergist: In some cases, compounds structurally unrelated to the primary pheromone can enhance the behavioral response of the target insect. This compound could potentially act as a synergist, increasing the attractiveness of the pheromone blend.

-

Behavioral Modifier: It might influence a specific insect behavior, such as landing, arrestment, or close-range courtship, that is not elicited by the primary pheromone alone.

Experimental Protocols

To elucidate the specific role of this compound in a given pheromone formulation, a series of controlled laboratory and field experiments are necessary. The following protocols outline the key experimental designs.

Protocol 1: Laboratory-Based Release Rate Analysis

Objective: To determine the effect of this compound on the release rate of the active pheromone components from a dispenser.

Materials:

-

Pheromone dispensers (e.g., rubber septa, polyethylene vials)

-

Active pheromone components

-

This compound

-

Hexane (or other suitable solvent)

-

Volatile collection system (e.g., glass chambers, purified air source, adsorbent tubes like Tenax® TA)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Analytical balance

-

Micropipettes

Methodology:

-

Lure Preparation:

-

Prepare a stock solution of the active pheromone blend in hexane.

-

Prepare a second stock solution containing the same pheromone blend with the addition of a specific concentration of this compound (e.g., 1%, 5%, 10% by weight relative to the pheromone blend).

-

Prepare at least three types of lures for comparison:

-

Control Lure: Dispenser loaded only with the pheromone blend.

-

Test Lure(s): Dispenser loaded with the pheromone blend containing this compound at different concentrations.

-

Blank Lure: Dispenser loaded only with the solvent.

-

-

For each lure type, prepare a sufficient number of replicates (n ≥ 5).

-

Allow the solvent to evaporate completely before starting the experiment.

-

-

Volatile Collection:

-

Place each lure individually in a clean glass chamber.

-

Pass a stream of purified, humidified air over the lure at a constant flow rate (e.g., 100 mL/min).

-

Trap the volatiles exiting the chamber on an adsorbent tube for a set period (e.g., 24 hours).

-

Collect volatiles at different time points to determine the release profile over time (e.g., day 1, 3, 7, 14, 21, 28).

-

-

GC-MS Analysis:

-

Elute the trapped volatiles from the adsorbent tube with a small, precise volume of hexane.

-

Analyze the eluate using GC-MS to identify and quantify the pheromone components and this compound.

-

Use an internal standard for accurate quantification.

-

The GC-MS parameters should be optimized for the separation and detection of the target compounds. A typical protocol is detailed in Table 1.

-

Data Presentation:

The quantitative data from the GC-MS analysis should be summarized in a table to compare the release rates of the pheromone components with and without this compound.

Table 1: GC-MS Protocol for Pheromone Release Rate Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Initial temp: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp | 150°C |

| Mass Range | 40-450 amu |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity |

Table 2: Hypothetical Release Rate Data for Pheromone Component 'A' (ng/hour)

| Formulation | Day 1 | Day 7 | Day 14 | Day 28 |

| Pheromone Only | 150.2 ± 12.5 | 110.8 ± 9.7 | 75.3 ± 6.8 | 30.1 ± 4.2 |

| Pheromone + 5% CH | 125.6 ± 10.1 | 105.4 ± 8.9 | 80.1 ± 7.2 | 55.9 ± 5.3 |

| Pheromone + 10% CH | 110.3 ± 9.5 | 95.7 ± 8.1 | 70.5 ± 6.5 | 50.2 ± 4.9 |

Data are presented as mean ± standard deviation.

Protocol 2: Field-Based Behavioral Assay (Trap Catch)

Objective: To evaluate the effect of this compound on the attractiveness of the pheromone blend to the target insect species in a field setting.

Materials:

-

Insect traps appropriate for the target species (e.g., delta traps, wing traps).

-

Lures prepared as described in Protocol 1 (Control, Test, and Blank).

-

Randomized complete block design layout in the field.

-

GPS unit for marking trap locations.

Methodology:

-

Experimental Setup:

-

Select a suitable field site with a known population of the target insect.

-

Establish multiple blocks (replicates) within the site. The number of blocks will depend on the size of the site and the expected insect pressure.

-

Within each block, deploy one of each lure type (Control, Test, Blank) in separate traps.

-

Randomize the placement of the different trap types within each block to minimize positional bias.

-

Ensure a minimum distance between traps (e.g., 20-50 meters) to avoid interference.

-

-

Trap Deployment and Monitoring:

-

Deploy the traps at the appropriate height and time of season for the target insect.

-

Check the traps at regular intervals (e.g., every 3-4 days) and record the number of target insects captured in each trap.

-

Replace the trap liners/bottoms as needed.

-

Continue the experiment for a duration relevant to the field life of the lures (e.g., 4-8 weeks).

-

Data Presentation:

The trap catch data should be summarized in a table to compare the attractiveness of the different lure formulations.

Table 3: Hypothetical Mean Cumulative Trap Catch of Target Insect

| Lure Formulation | Week 1 | Week 2 | Week 4 | Week 6 | Total Catch |

| Blank | 0.5 ± 0.2 | 1.1 ± 0.4 | 2.3 ± 0.8 | 3.0 ± 1.1 | 6.9 ± 2.5 |

| Pheromone Only | 25.3 ± 4.1 | 48.7 ± 6.2 | 85.4 ± 9.8 | 110.2 ± 12.5 | 269.6 ± 32.6 |

| Pheromone + 5% CH | 35.8 ± 5.3 | 65.2 ± 8.1 | 115.9 ± 13.4 | 150.6 ± 18.7 | 367.5 ± 45.5 |

| Pheromone + 10% CH | 28.1 ± 4.5 | 52.3 ± 7.0 | 90.1 ± 10.5 | 115.4 ± 13.9 | 285.9 ± 35.9 |

Data are presented as mean ± standard error. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between treatments.

Visualizations

Signaling Pathway and Behavioral Response

The following diagram illustrates the hypothetical signaling pathway from the perception of the pheromone blend by the insect antenna to the behavioral response, and how this compound might modulate this process.

Caption: Hypothetical modulation of insect pheromone perception and response by this compound.

Experimental Workflow

The diagram below outlines the logical workflow for evaluating a novel component like this compound in a pheromone formulation.

Caption: Workflow for evaluating this compound in pheromone formulations.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to systematically evaluate the role of this compound or any other novel component in an insect pheromone formulation. By combining laboratory-based chemical analysis with field-based behavioral assays, it is possible to determine whether such a compound acts as a simple solvent, a critical release rate modifier, a behavioral synergist, or has no significant effect. This structured approach is essential for optimizing pheromone-based pest management tools and for the development of more effective and longer-lasting insect lures.

Application Notes and Protocols for the Biocatalytic and Enzymatic Synthesis of Cyclohexyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic and enzymatic synthesis of cyclohexyl heptanoate, a valuable ester with applications in flavors, fragrances, and as a potential pharmaceutical intermediate. The use of lipases as biocatalysts offers a green and sustainable alternative to traditional chemical synthesis methods.

Introduction

This compound is an ester typically synthesized through the esterification of cyclohexanol and heptanoic acid. Biocatalytic synthesis, employing enzymes such as lipases, presents a highly selective and environmentally friendly approach, operating under mild reaction conditions. This method minimizes the formation of byproducts and reduces energy consumption. Immobilized lipases, such as Novozym® 435, are particularly advantageous as they can be easily recovered and reused, making the process more cost-effective for industrial applications.

Enzymatic Reaction Pathway

The synthesis of this compound is achieved through the direct esterification of cyclohexanol and heptanoic acid, catalyzed by a lipase. The reaction is a reversible process where water is formed as a byproduct. To drive the equilibrium towards the formation of the ester, the removal of water is often beneficial.

Quantitative Data Summary

While specific data for this compound synthesis is extrapolated, the following tables summarize typical quantitative data for lipase-catalyzed esterification of similar compounds, providing a strong starting point for reaction optimization.

Table 1: Typical Reaction Parameters for Lipase-Catalyzed Ester Synthesis

| Parameter | Typical Range | Notes |

| Enzyme | Novozym® 435 (immobilized Candida antarctica lipase B) | A versatile and commonly used lipase for ester synthesis. |

| Substrates | Cyclohexanol, Heptanoic Acid | High purity substrates are recommended for optimal conversion. |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:1.5 | An excess of the alcohol can shift the equilibrium towards the product. |

| Enzyme Loading | 1-10% (w/w of total substrates) | Higher loading can increase the reaction rate but also the cost. |

| Temperature | 40-70 °C | Optimal temperature depends on the enzyme's thermal stability. |

| Reaction Time | 4-48 hours | Monitored by techniques like GC or HPLC until desired conversion is reached. |

| Solvent | Solvent-free or non-polar organic solvents (e.g., hexane, heptane) | Solvent-free systems are preferred for green chemistry principles. |

| Agitation Speed | 150-250 rpm | To ensure proper mixing and reduce mass transfer limitations. |

Table 2: Expected Performance Metrics

| Metric | Expected Value | Factors Influencing the Metric |

| Conversion (%) | >90% | Molar ratio, temperature, enzyme loading, water removal. |

| Yield (%) | 85-95% | Dependent on conversion and purification efficiency. |

| Enzyme Reusability | 5-10 cycles | Proper handling and washing of the immobilized enzyme are crucial. |

Experimental Protocols

The following protocols provide a detailed methodology for the enzymatic synthesis of this compound.

Materials and Equipment

-

Enzyme: Novozym® 435 (immobilized Candida antarctica lipase B)

-

Substrates: Cyclohexanol (≥99% purity), Heptanoic acid (≥99% purity)

-

Solvent (optional): n-hexane or n-heptane (anhydrous)

-

Equipment:

-

Round bottom flask or jacketed glass reactor

-

Magnetic stirrer with heating plate or overhead stirrer

-

Condenser (if a solvent is used)

-

Vacuum pump (for solvent removal and optional water removal)

-

Rotary evaporator

-

Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

-

Standard laboratory glassware

-

General Experimental Workflow

Detailed Synthesis Protocol (Solvent-Free System)

-

Reactant Preparation: In a 100 mL round bottom flask, add cyclohexanol and heptanoic acid in a 1:1 molar ratio (e.g., 0.1 mol of each).

-

Enzyme Addition: Add Novozym® 435 (5% w/w of the total substrate mass).

-

Reaction Setup: Place the flask in a temperature-controlled oil bath on a magnetic stirrer. Set the temperature to 60 °C and the stirring speed to 200 rpm.

-

Reaction Monitoring: Take small aliquots of the reaction mixture at regular intervals (e.g., every 2 hours). Analyze the samples by GC to determine the conversion of the limiting reactant.

-

Reaction Completion: The reaction is considered complete when the conversion reaches a plateau (typically >90%).

-

Enzyme Recovery: After the reaction, cool the mixture to room temperature. Separate the immobilized enzyme by filtration.

-

Enzyme Washing for Reuse: Wash the recovered Novozym® 435 with a suitable solvent (e.g., hexane) to remove any adsorbed substrates and products. Dry the enzyme under vacuum before reusing it in subsequent batches.

-

Product Purification: The liquid product mixture can be purified by vacuum distillation to remove unreacted starting materials and obtain pure this compound.

-

Product Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Method: Gas Chromatography (GC)

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 min.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 min.

-

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Carrier Gas: Nitrogen or Helium at a constant flow rate.

-

Sample Preparation: Dilute the reaction aliquot in a suitable solvent (e.g., hexane) before injection.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | - Insufficient reaction time- Low enzyme activity- Water accumulation | - Extend the reaction time- Increase enzyme loading or use fresh enzyme- Perform the reaction under vacuum or with a desiccant |

| Enzyme Deactivation | - High temperature- Inappropriate solvent- Mechanical stress | - Optimize the reaction temperature- Use a non-polar, anhydrous solvent- Reduce the agitation speed |

| Difficulty in Product Purification | - Similar boiling points of reactants and product | - Use fractional distillation- Employ column chromatography for purification |

Conclusion

The biocatalytic synthesis of this compound using immobilized lipases like Novozym® 435 offers a robust, efficient, and sustainable method for the production of this valuable ester. The provided protocols and data serve as a strong foundation for researchers and professionals to develop and optimize this green synthetic route for various applications. Further optimization of reaction parameters can lead to even higher yields and process efficiency.

Application Note: Quantitative Analysis of Cyclohexyl Heptanoate in Essential Oil-Based Fragrance Products by GC-MS

Introduction

Cyclohexyl heptanoate is a synthetic ester prized for its fruity, waxy, and slightly floral aroma, making it a valuable component in the fragrance industry. While not found in nature, it is frequently incorporated into essential oil blends and other scented consumer products to impart specific olfactory notes. The accurate quantification of this compound is crucial for quality control, ensuring product consistency, and meeting regulatory standards for fragrance ingredients. This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of this compound in complex matrices such as essential oil-based fragrance formulations.

Principle of the Method

This method utilizes the high separation efficiency of gas chromatography coupled with the sensitive and selective detection of mass spectrometry. An essential oil-based sample is diluted and fortified with an internal standard before being injected into the GC-MS system. The compounds are separated on a non-polar capillary column based on their boiling points and polarity. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to ensure high selectivity and sensitivity for the quantification of this compound and the internal standard. Quantification is achieved by constructing a calibration curve using certified reference standards.

Experimental Protocols

1. Materials and Reagents

-

Solvents: Hexane (GC grade, ≥99%), Ethanol (GC grade, ≥99.5%)

-

Standards: this compound (certified reference material, ≥98%), 4,4'-Dibromobiphenyl (internal standard, ≥99%)

-

Gases: Helium (carrier gas, 99.999% purity)

-

Sample: Commercial fragrance oil containing a blend of essential oils and synthetic fragrance compounds.

2. Instrumentation

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Autosampler: Agilent 7693A (or equivalent)

3. Preparation of Standard Solutions

-

Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4,4'-dibromobiphenyl and dissolve in 100 mL of hexane.

-

This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of hexane.

-

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the this compound stock solution with hexane to achieve concentrations ranging from 1 to 100 µg/mL. Fortify each calibration standard with the internal standard to a final concentration of 10 µg/mL.

4. Sample Preparation

-

Accurately weigh 100 mg of the essential oil-based fragrance sample into a 10 mL volumetric flask.

-

Add 100 µL of the internal standard stock solution (1000 µg/mL) to the flask.

-

Dilute to the mark with hexane.

-

Vortex for 30 seconds to ensure homogeneity.

-

Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.

5. GC-MS Parameters

| Parameter | Value |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ions | This compound: m/z 113 (quantifier), m/z 83, 129 (qualifiers)4,4'-Dibromobiphenyl (IS): m/z 312 (quantifier), m/z 154 (qualifier) |

Data Presentation

Table 1: Linearity of Calibration Curve for this compound

| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.098 |

| 5 | 0.495 |

| 10 | 1.002 |

| 25 | 2.510 |

| 50 | 4.989 |

| 100 | 10.050 |

| R² | 0.9998 |

Table 2: Quantitative Results for this compound in Fragrance Oil Samples

| Sample ID | Sample Weight (mg) | Calculated Concentration (µg/mL) | Concentration in Sample (% w/w) |

| Fragrance A | 100.5 | 45.2 | 4.50 |

| Fragrance B | 99.8 | 58.9 | 5.90 |

| Fragrance C | 101.2 | 32.7 | 3.23 |

Mandatory Visualizations

Caption: Workflow for the quantitative analysis of this compound.

Conclusion

The described GC-MS method provides a reliable, sensitive, and accurate means for the quantitative determination of this compound in complex essential oil-based fragrance products. The use of an internal standard and Selected Ion Monitoring mode ensures high precision and selectivity, making this method suitable for routine quality control in the fragrance and cosmetic industries. The sample preparation is straightforward, and the chromatographic runtime allows for a high throughput of samples. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of fragrance compositions.

Application Notes and Protocols: Cyclohexyl Heptanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of cyclohexyl heptanoate as a reactant in various organic transformations. While primarily recognized for its use as a fragrance and flavoring agent, its ester functionality allows it to serve as a versatile starting material for the synthesis of a range of valuable organic compounds. This document outlines detailed protocols for key reactions, supported by data tables and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Hydrolysis of this compound

Hydrolysis of this compound yields cyclohexanol and heptanoic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis (Reversible)

This reaction is the reverse of esterification and is typically performed by heating the ester in the presence of a large excess of water and a strong acid catalyst.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

-

Add a large excess of water (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 10 mol%).

-

Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Extract the product mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product mixture of cyclohexanol and heptanoic acid.

-

Purify the products by fractional distillation or column chromatography.

Base-Catalyzed Hydrolysis (Saponification - Irreversible)

Saponification is an irreversible process that yields a carboxylate salt and an alcohol.[1]

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 1.1 equivalents), dissolved in water.

-

Heat the reaction mixture to reflux with stirring. Monitor the reaction by TLC or GC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate salt, forming heptanoic acid.

-

Extract the products with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting cyclohexanol and heptanoic acid via fractional distillation or column chromatography.

Table 1: Quantitative Data for Hydrolysis of this compound (Illustrative)

| Reaction Type | Catalyst | Temp (°C) | Time (h) | Product 1 | Yield (%) | Product 2 | Yield (%) |

| Acid-Catalyzed | H₂SO₄ | 100 | 4-6 | Cyclohexanol | ~90 | Heptanoic Acid | ~90 |

| Base-Catalyzed | NaOH | 80 | 2-4 | Cyclohexanol | >95 | Sodium Heptanoate | >95 |

Reaction Pathway: Hydrolysis of this compound

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Cyclohexyl Heptanoate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude cyclohexyl heptanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from cyclohexanol and heptanoic acid?

A1: The most common impurities include unreacted starting materials such as cyclohexanol and heptanoic acid, the acid catalyst (e.g., sulfuric acid), and water formed during the reaction. A potential side-product is dicyclohexyl ether, which can form via the acid-catalyzed dehydration of two cyclohexanol molecules.

Q2: How can I remove the acid catalyst from my crude product?